3-Fluoro-1-propylpyrrolidin-2-one
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Overview
Description
3-Fluoro-1-propylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative Pyrrolidinones are a class of compounds characterized by a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-propylpyrrolidin-2-one typically involves the fluorination of a pyrrolidinone precursor. One common method is the selective synthesis via ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for fluorinated pyrrolidinones often involve large-scale chemical synthesis using commercially available starting materials. The use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone make this approach attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrrolidinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and other functionalized derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-1-propylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A non-fluorinated analog with different chemical and biological properties.
3-Iodopyrroles: Compounds with similar structural motifs but different halogen substitutions.
Fluorinated Pyridines: Compounds with a similar fluorine substitution but different ring structures
Uniqueness
3-Fluoro-1-propylpyrrolidin-2-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its non-fluorinated and differently halogenated analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12FNO |
---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
3-fluoro-1-propylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12FNO/c1-2-4-9-5-3-6(8)7(9)10/h6H,2-5H2,1H3 |
InChI Key |
GZBQXQUFKORXNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C1=O)F |
Origin of Product |
United States |
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